molecular formula C13H16N2 B1670242 Demiditraz CAS No. 944263-65-4

Demiditraz

Cat. No. B1670242
M. Wt: 200.28 g/mol
InChI Key: FXJRDUKXWHFPND-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Demiditraz is C13H16N2 . The exact mass is 200.13 and the molecular weight is 200.285 . The elemental analysis shows that it contains 77.96% Carbon, 8.05% Hydrogen, and 13.99% Nitrogen .

Scientific Research Applications

Toxicity Studies

  • Toxicity in Caenorhabditis elegans : Research conducted by García-Espiñeira et al. (2018) investigated the toxicity of Atrazine and Glyphosate-based formulations on the nematode Caenorhabditis elegans. They found that these formulations caused lethality, locomotion inhibition, decreased brood size, and changes in gene expression, indicating oxidative stress responses in C. elegans. This study highlights Atrazine's potential environmental impact on non-target organisms (García-Espiñeira, Tejeda-Benítez, & Olivero-Verbel, 2018).

  • Effect on Amphibians and Reptiles : Hayes et al. (2002) studied the effects of Atrazine on sexual development in African clawed frogs. The study revealed that Atrazine exposure induced hermaphroditism and demasculinized the larynges of exposed males, suggesting that Atrazine can disrupt steroidogenesis and sexual development in amphibians (Hayes et al., 2002).

  • Effects on Fish Reproduction : Papoulias and colleagues (2014) examined the impact of Atrazine on egg production in Japanese medaka. Their results showed a significant decrease in egg production among Atrazine-exposed groups, suggesting that Atrazine could adversely affect fish reproduction (Papoulias, Tillitt, Talykina, Whyte, & Richter, 2014).

  • Developmental Effects in Drosophila melanogaster : Marcus and Fiumera (2016) assessed the impact of Atrazine on various fitness traits in Drosophila melanogaster. They found that Atrazine exposure decreased survival, altered development time, and affected body size, indicating its potential effects on non-target invertebrates (Marcus & Fiumera, 2016).

Bioremediation and Environmental Impact

  • Bioremediation Studies : Fan and Song (2014) reviewed the developments in bioremediation of Atrazine. They discussed the use of transgenic microbes and plants expressing Atrazine-degrading enzymes, highlighting the potential for eco-friendly remediation techniques for Atrazine contamination in soil and water (Fan & Song, 2014).

Other Research Aspects

  • Quantitative Analysis of Atrazine Studies : Van Der Kraak et al. (2014) developed a quantitative weight of evidence approach to evaluate the effects of Atrazine on fish, amphibians, and reptiles. Their analysis indicated that Atrazine might affect biomarker-type responses without translating to adverse outcomes in terms of apical endpoints (Van Der Kraak, Hosmer, Hanson, Kloas, & Solomon, 2014).

  • Effects on Endocrine and Reproductive Systems : Rohr and McCoy (2009) conducted a qualitative meta-analysis on Atrazine's effects on amphibians and fish, focusing on survival, behavior, metamorphosis, and reproductive systems. They found evidence for indirect and sublethal effects of Atrazine, such as altered metamorphosis, reduced size at metamorphosis, and impacts on reproductive functions (Rohr & McCoy, 2009).

Safety And Hazards

Safety measures for handling Demiditraz include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Future Directions

Demiditraz was first registered with the EPA as an active ingredient in 2013 and is used in a product to kill blood-feeding invertebrates (ticks and fleas) on dogs . The EPA’s proposed registration review decision for Demiditraz is available , indicating ongoing evaluation of its use and safety.

properties

IUPAC Name

2-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-14-7-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRDUKXWHFPND-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=NC=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=NC=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241481
Record name Demiditraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demiditraz

CAS RN

944263-65-4
Record name Demiditraz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944263-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demiditraz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944263654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demiditraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMIDITRAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE66M90J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The compound of Example 1 (750 mg, 3.75 mmol) was dissolved in ethanol (4 ml) and the enantiomers were separated by automated preparative liquid chromatography (Gilson system, 50×50 mm ID Chiralcel OD, 20 μm column, 50 ml/min) using ethanol:hexane [10:90] as the mobile phase. The appropriate fractions were combined and concentrated to give the title compound (370 mg).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound of Example 1 (750 mg, 3.75 mmol) was dissolved in ethanol (4 ml) and the enantiomers were separated by automated preparative liquid chromatography (Gilson system, 50×50 mm ID Chiralcel OD, 20 μm column, 50 ml/min) using ethanol:hexane [10:90] as the mobile phase. The appropriate fractions were combined and concentrated to give the title compound (370 mg).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JE Riviere, JD Brooks, WT Collard… - Journal of veterinary …, 2014 - Wiley Online Library
… The following is an example of this calculation for demiditraz … The weight percentage of demiditraz in this mixture is … This is one of 6 mixture factors for demiditraz in PSFT. There are also …
Number of citations: 11 onlinelibrary.wiley.com
ANM Goodrich - 2015 - cache.kzoo.edu
… The steady state flux of two marketed anti-parasitic drugs, Fipronil and Demiditraz, were compared in canine, swine, and bovine skins using a Franz Diffusion Cell system. The flux …
Number of citations: 0 cache.kzoo.edu
S Song, SF Zhu, YB Yu, QL Zhou - Angewandte Chemie, 2013 - Wiley Online Library
… construction of chiral diarylethanes 3, which are core structures for many biologically active compounds, such as sleep-inducing H 1 -antihistamines, 9 the antiparasitic agent demiditraz, …
Number of citations: 113 onlinelibrary.wiley.com
JR Bloomquist - ipmworld.umn.edu
This chapter focuses on the chemistry and mode of action of insecticides, and the term “insecticide” will encompass both organic natural products and synthetic compounds. Discussion …
Number of citations: 0 ipmworld.umn.edu
WG HALLENBACH, H SCHWARZ, KG ILG… - ic.gc.ca
The invention relates, inter alia, to compounds of general formula (I), where the groups A1-A4, T, n, W, Q, R1 and B1-B4 have the meanings indicated in the description. Also described …
Number of citations: 0 www.ic.gc.ca
W Jiang - 2022 - cdpr.ca.gov
Fipronil is a phenylpyrazole insecticide discovered by Rhône-Poulenc in 1987 and first registered in California in 1997. Fipronil is the active ingredient of many products used for …
Number of citations: 0 www.cdpr.ca.gov
NS Mahajani - 2020 - search.proquest.com
Alkaloids containing a hexahydropyrrolo [2, 3-b] indole (pyrroloindoline) core constitute a sizeable group of natural products. In these systems the most common functionality at the C3a …
Number of citations: 2 search.proquest.com
JL Shih - 2016 - uh-ir.tdl.org
This dissertation presents two major projects. The first is the BINOL-catalyzed 1,4-addition of heteroaryl trifluoroborate salts and its application to the synthesis of the natural product, …
Number of citations: 1 uh-ir.tdl.org
AC O'Sullivan, JH Schaetzer, C Luethy… - … and Synthesis of …, 2015 - ACS Publications
… Demiditraz 23 was recently introduced to the market for the treatment of ectoparasites on dogs (17). The indanyl compound 7 is related to the benzyl analog 16 by formation of an …
Number of citations: 10 pubs.acs.org
K Selvam
Number of citations: 0

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